molecular formula C9H12N2O2 B13521899 Methyl 2-(5-(aminomethyl)pyridin-2-yl)acetate

Methyl 2-(5-(aminomethyl)pyridin-2-yl)acetate

Cat. No.: B13521899
M. Wt: 180.20 g/mol
InChI Key: WKYJODMGUNMAKK-UHFFFAOYSA-N
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Description

Methyl 2-(5-(aminomethyl)pyridin-2-yl)acetate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-(aminomethyl)pyridin-2-yl)acetate typically involves the reaction of 2-(aminomethyl)pyridine with methyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-(aminomethyl)pyridin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Methyl 2-(5-(aminomethyl)pyridin-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(5-(aminomethyl)pyridin-2-yl)acetate involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then interact with various biomolecules, potentially leading to biological effects such as enzyme inhibition or activation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(aminomethyl)pyridine-3-carboxylate
  • Ethyl 2-(5-(aminomethyl)pyridin-2-yl)acetate
  • Methyl 2-(aminomethyl)pyridine-4-carboxylate

Uniqueness

Methyl 2-(5-(aminomethyl)pyridin-2-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 2-[5-(aminomethyl)pyridin-2-yl]acetate

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)4-8-3-2-7(5-10)6-11-8/h2-3,6H,4-5,10H2,1H3

InChI Key

WKYJODMGUNMAKK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC=C(C=C1)CN

Origin of Product

United States

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